Cefotiam hexetil hydrochloride

Descripción general

Descripción

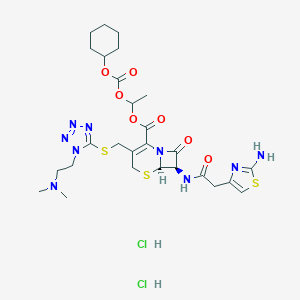

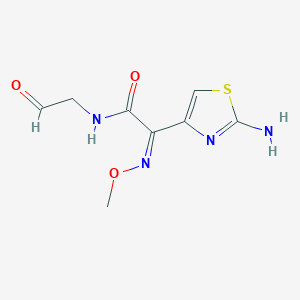

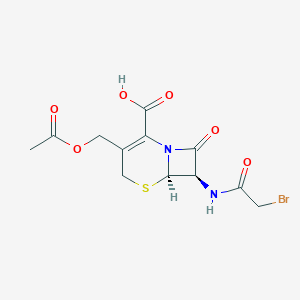

Cefotiam hexetil hydrochloride, también conocido como clorhidrato de CTM-HE, es una cefalosporina oral de tercera generación. Es una profarma del cefotiam, lo que significa que se convierte en el antibiótico activo cefotiam en el cuerpo. El propio clorhidrato de cefotiam hexetilo no posee propiedades antibacterianas, pero se utiliza para administrar cefotiam de forma efectiva .

Aplicaciones Científicas De Investigación

El clorhidrato de cefotiam hexetilo tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar las reacciones de esterificación e hidrólisis. En biología y medicina, se utiliza para investigar la farmacocinética y farmacodinámica de los antibióticos cefalosporínicos. El compuesto también se utiliza en el desarrollo de nuevos agentes antibacterianos y en el estudio de los mecanismos de resistencia bacteriana .

Mecanismo De Acción

El clorhidrato de cefotiam hexetilo ejerce sus efectos al convertirse en cefotiam en el cuerpo. El cefotiam luego inhibe la síntesis de la pared celular bacteriana uniéndose a las proteínas de unión a la penicilina (PBP), que son esenciales para la formación de la pared celular bacteriana. Esto lleva a la interrupción de la síntesis de la pared celular y, en última instancia, a la muerte de la célula bacteriana .

Análisis Bioquímico

Biochemical Properties

Cefotiam Hexetil Hydrochloride interacts with penicillin-binding proteins (PBPs) in bacterial cells . The interaction between this compound and PBPs inhibits the final cross-linking stage of peptidoglycan production, which is crucial for bacterial cell wall synthesis . This interaction is the key to its bactericidal activity .

Cellular Effects

This compound, through its active form cefotiam, has a broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It works by inhibiting bacterial cell wall biosynthesis . This inhibition disrupts the cell wall structure, leading to bacterial cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis in bacteria . It has an affinity for penicillin-binding proteins (PBPs), which are essential for the final cross-linking stage of peptidoglycan production . By binding to these PBPs, this compound prevents the cross-linking of peptidoglycan strands, thereby inhibiting bacterial cell wall synthesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de cefotiam hexetilo implica la esterificación del cefotiam con hexetilo. La reacción suele requerir el uso de disolventes orgánicos y catalizadores para facilitar el proceso de esterificación. Las condiciones de reacción incluyen temperatura y pH controlados para garantizar la estabilidad y pureza del producto final .

Métodos de producción industrial: La producción industrial de clorhidrato de cefotiam hexetilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores industriales y sistemas de purificación para producir el compuesto a granel. Se implementan medidas de control de calidad para garantizar la consistencia y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de cefotiam hexetilo se somete a diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. La reacción de hidrólisis convierte la profarma en su forma activa, cefotiam. Las reacciones de oxidación y reducción pueden modificar la estructura química, afectando su estabilidad y eficacia .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agua para la hidrólisis, agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Las reacciones se llevan a cabo típicamente bajo condiciones de temperatura y pH controladas para asegurar el resultado deseado .

Principales productos formados: El principal producto formado por la hidrólisis del clorhidrato de cefotiam hexetilo es el cefotiam, el antibiótico activo. Otros productos pueden incluir diversas formas oxidadas o reducidas del compuesto, dependiendo de las condiciones específicas de la reacción .

Comparación Con Compuestos Similares

El clorhidrato de cefotiam hexetilo es único entre las cefalosporinas debido a su naturaleza de profarma, que permite una administración oral eficaz. Compuestos similares incluyen otras cefalosporinas de tercera generación como la ceftriaxona y la ceftazidima. Estos compuestos también inhiben la síntesis de la pared celular bacteriana, pero difieren en sus propiedades farmacocinéticas y espectro de actividad .

Lista de compuestos similares:- Ceftriaxona

- Ceftazidima

- Cefotaxima

- Cefixima

- Cefpodoxima

Estos compuestos comparten mecanismos de acción similares, pero varían en sus aplicaciones clínicas y efectividad contra diferentes cepas bacterianas .

Propiedades

Número CAS |

95789-30-3 |

|---|---|

Fórmula molecular |

C27H38ClN9O7S3 |

Peso molecular |

732.3 g/mol |

Nombre IUPAC |

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C27H37N9O7S3.ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);1H/t15?,20-,23-;/m1./s1 |

Clave InChI |

HXCPCXZEHGGNIV-UCYVGVNQSA-N |

SMILES |

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl |

SMILES isomérico |

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |

SMILES canónico |

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |

Apariencia |

Off-White to Pale Yellow Solid |

melting_point |

>120°C |

Pictogramas |

Irritant; Health Hazard |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(6R,7R)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester Dihydrochloride; Pansporin T; SCE 2174; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)